
3-(4-phenoxyphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” is a compound that is part of a broader class of pyrazole derivatives . These compounds are known for their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and agriculture.
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to “this compound”, can be achieved through various methods. One such method involves the Michael-type addition reaction and multi-step reactions involving Vilsmeier-Haack reactions, Gewald synthesis technique, and reactions with benzylidene malononitrile .Molecular Structure Analysis
The molecular structure of “this compound” is often established using spectroscopic methods like IR, NMR, and X-ray crystallography. These analyses help in determining the planarity, substitution patterns, and intermolecular interactions within the crystal structure, crucial for understanding the compound’s chemical behavior .Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities. These reactions also reveal the compounds’ reactivity and functional group transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C17H13N5O and an average mass of 303.318 Da .Applications De Recherche Scientifique
Polymer Modification and Medical Applications : Aly and El-Mohdy (2015) discussed the use of various amine compounds, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide, in the modification of poly vinyl alcohol/acrylic acid hydrogels. These modified polymers exhibited increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Sodium Channel Blockers : Yang et al. (2004) synthesized a series of 3-(4-phenoxyphenyl)-1H-pyrazoles and identified them as potent state-dependent sodium channel blockers, with potential implications in neuropathy treatment (Yang et al., 2004).
Corticotropin Releasing Factor Receptor-1 Antagonists : Gilligan et al. (2009) explored the use of 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines, related to the pyrazole structure, as corticotropin releasing factor receptor-1 antagonists. This research showed potential for treating anxiety and depression, and led to clinical trials (Gilligan et al., 2009).
Synthesis and Anti-inflammatory/Anti-cancer Activities : Kaping et al. (2016) described a method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, demonstrating anti-inflammatory and anti-cancer activities. This highlights the potential of these compounds in pharmaceutical research (Kaping et al., 2016).
σ(1) Receptor Antagonists : Díaz et al. (2012) synthesized a new series of 1-arylpyrazoles as potent σ(1) receptor antagonists. This research is significant for understanding neurogenic pain and developing new treatments (Díaz et al., 2012).
Green Chemistry and Synthesis : Shi et al. (2008) presented a green approach to synthesizing biologically important compounds, highlighting the environmental benefits and efficiency of their method (Shi et al., 2008).
Corrosion Inhibition : Lgaz et al. (2020) explored the role of pyrazoline derivatives in inhibiting corrosion of mild steel in hydrochloric acid solutions, indicating industrial applications (Lgaz et al., 2020).
Antimicrobial Applications : El‐Wahab et al. (2015) synthesized heterocyclic compounds and evaluated their antimicrobial activity when incorporated into coatings, indicating potential in material sciences (El‐Wahab et al., 2015).
Molecular Structure Analysis : Shukla et al. (2015) conducted electronic structure calculations and vibrational assignments of a pyrazolo[3,4-d]pyrimidin-4-amine, contributing to a deeper understanding of its molecular properties (Shukla et al., 2015).
Mécanisme D'action
While the exact mechanism of action for “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” is not specified in the search results, it’s worth noting that similar compounds, such as Ibrutinib, work by inhibiting certain proteins like Bruton’s tyrosine kinase (BTK). This inhibition blocks the B-cell receptor pathway, which is often aberrantly active in B cell cancers .
Safety and Hazards
While specific safety data for “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation, skin contact, and ingestion, and using the substance only in well-ventilated areas or with appropriate personal protective equipment .
Propriétés
IUPAC Name |
5-(4-phenoxyphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCLKKOZSQEDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


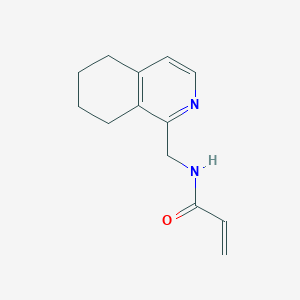
![N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2644416.png)
![[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate](/img/structure/B2644417.png)
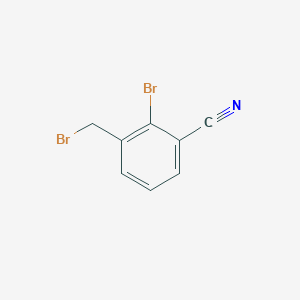
![N-(cyanomethyl)-6-(4-fluorophenyl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2644421.png)
![3-((2E)but-2-enyl)-8-(4-hydroxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2644422.png)
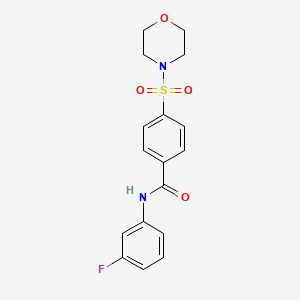
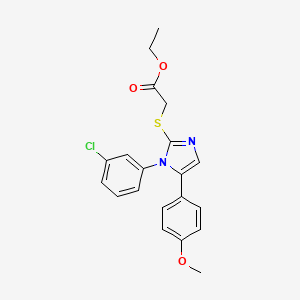

![7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2644426.png)

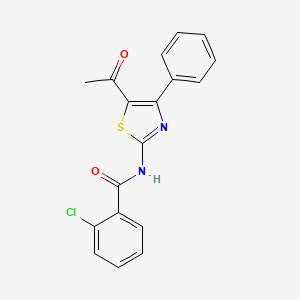
![1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2644431.png)